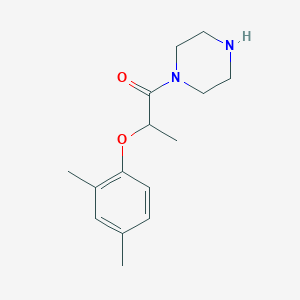

2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one

Description

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

2-(2,4-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one |

InChI |

InChI=1S/C15H22N2O2/c1-11-4-5-14(12(2)10-11)19-13(3)15(18)17-8-6-16-7-9-17/h4-5,10,13,16H,6-9H2,1-3H3 |

InChI Key |

GBHANYNRBPPGSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C(=O)N2CCNCC2)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution with Piperazine

This method employs piperazine as a nucleophile reacting with electrophilic aryl halides or sulfides. Key steps include:

Reaction Scheme

-

- 2-(2,4-Dimethylphenoxy)propan-1-one is synthesized by reacting 2,4-dimethylphenol with chloroacetone under basic conditions (e.g., K₂CO₃ in acetone).

- Bromination or chlorination at the carbonyl-adjacent position yields 2-(2,4-dimethylphenoxy)-1-bromopropan-1-one.

Table 1: Reaction Conditions and Yields

Coupling via Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers higher regioselectivity for complex aryl-piperazine derivatives:

Protocol

-

- 2-(2,4-Dimethylphenoxy)-1-iodopropan-1-one is synthesized via iodination of the propanone intermediate.

Table 2: Catalytic System Performance

| Catalyst System | Temp (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | 110 | 24 | 58 | >99% |

| Pd₂(dba)₃/BINAP | 100 | 18 | 62 | 98% |

One-Pot Tandem Synthesis

A streamlined approach combines intermediate generation and coupling in a single reactor:

Procedure

-

- 2,4-dimethylphenol, chloroacetone, and NBS react in acetonitrile under UV light.

Advantages:

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

| Method | Pros | Limitations | Industrial Viability |

|---|---|---|---|

| Nucleophilic Substitution | Low cost, simple setup | Moderate yields, halogen waste | High |

| Buchwald-Hartwig | High selectivity, mild conditions | Pd catalyst cost | Moderate |

| One-Pot Synthesis | Time-efficient, minimal steps | Lower purity | Limited |

Challenges and Optimizations

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) remains critical for isolating the final compound.

- Byproducts : Competitive O-alkylation can occur; optimized stoichiometry (piperazine:electrophile = 1.5:1) mitigates this.

- Scale-Up : Buchwald-Hartwig reactions face catalyst recovery issues, whereas nucleophilic substitution is more scalable.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy or piperazine derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and research findings:

Structural and Pharmacological Insights

- Piperazine Core: All analogs share the piperazine ring, which is critical for interactions with serotonin receptors (e.g., 5-HT subtypes) and dopamine transporters.

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, NO₂, CF₃): Increase polarity and binding affinity but may reduce blood-brain barrier permeability . Alkyl/Aryl Groups (e.g., methyl, phenylpropenyl): Enhance lipophilicity and steric bulk, prolonging half-life but increasing metabolic resistance .

- Metabolic Stability: The piperazine-propanone scaffold is resistant to degradation in environmental and biological systems, as seen in and .

Pharmacokinetic and Environmental Relevance

- Environmental Persistence : Piperazine derivatives like 1-(4-bromophenyl)-2-(piperazin-1-yl)propan-1-one are recalcitrant in wastewater treatment, posing ecological risks .

- Psychoactive Potential: AP-238 and related NPS analogs highlight the trend of structural modifications to evade drug legislation while retaining psychoactive effects .

Biological Activity

2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one, also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a unique molecular structure that may influence various biological pathways. Understanding its biological activity is crucial for exploring its therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₂₃ClN₂O₂ |

| Molecular Weight | 298.81 g/mol |

| CAS Number | 1333652-05-3 |

| IUPAC Name | 2-(2,4-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems and ion channels. The piperazine moiety is known to exhibit affinity for serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.

Key Mechanisms:

- Calcium Channel Modulation : Preliminary studies suggest that this compound may influence calcium influx in smooth muscle cells, potentially leading to relaxation effects similar to those observed with papaverine .

- cAMP Pathway Activation : The compound may activate cAMP-dependent signaling pathways, which are crucial for various cellular responses .

Pharmacological Studies

Several studies have investigated the biological activity of related compounds, focusing on their effects on smooth muscle contractility and neurotransmission:

-

Smooth Muscle Relaxation :

- A study demonstrated that derivatives of similar structure can induce relaxation in isolated smooth muscle preparations by blocking calcium channels and decreasing intracellular calcium levels .

- The compound's effects were noted to be concentration-dependent, with significant relaxation observed at micromolar concentrations.

-

Neurotransmitter Interaction :

- Compounds with structural similarities have been shown to interact with serotonin receptors, which could lead to anxiolytic or antidepressant effects. This suggests that this compound may also exhibit such properties.

Case Study 1: Smooth Muscle Activity

A study conducted on the effects of a piperazine derivative similar to this compound found that it significantly reduced the contractile activity of gastric smooth muscles in a dose-dependent manner. The mechanism was attributed to the inhibition of calcium influx through voltage-gated calcium channels.

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological profile of piperazine derivatives. Results indicated potential antidepressant-like effects in animal models, supporting the hypothesis that these compounds can modulate neurotransmitter systems effectively.

Q & A

Q. Advanced

- Molecular Docking: Use software like AutoDock Vina to model interactions with dopamine or serotonin receptors, focusing on hydrogen bonding with the piperazine nitrogen and hydrophobic contacts with the dimethylphenoxy group .

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes over 100+ ns to assess stability of binding poses in a solvated environment .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict neuroactivity .

How can the compound’s solubility and stability be optimized for in vivo studies?

Q. Advanced

- Salt Formation: React the free base with HCl or other counterions to improve aqueous solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to the phenoxy moiety to enhance bioavailability .

- Formulation Strategies: Use cyclodextrin complexes or lipid-based nanoemulsions to stabilize the compound in physiological buffers .

What methodologies are recommended for establishing structure-activity relationships (SAR) for this compound’s derivatives?

Q. Advanced

- Systematic Substitution: Synthesize derivatives with modifications to the dimethylphenoxy group (e.g., halogenation) or piperazine ring (e.g., N-alkylation) .

- Bioactivity Profiling: Test analogs against a panel of targets (e.g., GPCRs, kinases) to identify critical pharmacophores .

- Computational SAR: Combine docking results with experimental IC50 values to map key residues in the binding pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.